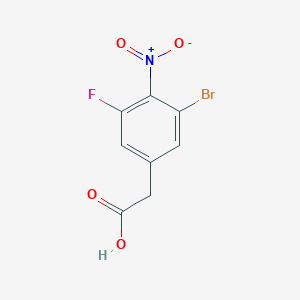
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is an organic compound that features a phenyl ring substituted with bromine, fluorine, and nitro groups, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety is typically introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide for methoxy substitution, potassium tert-butoxide for tert-butyl substitution.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid.
Substitution: 2-(3-methoxy-5-fluoro-4-nitrophenyl)acetic acid, 2-(3-tert-butyl-5-fluoro-4-nitrophenyl)acetic acid.
Oxidation: this compound derivatives with additional carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aromatic compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions, while the bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-bromo-4-nitrophenyl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-fluoro-4-nitrophenyl)acetic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid:
Uniqueness
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can provide a balance of electronic and steric effects, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H5BrFNO4 |
|---|---|
Molekulargewicht |
278.03 g/mol |
IUPAC-Name |
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
UXKNLOHMMHSOJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


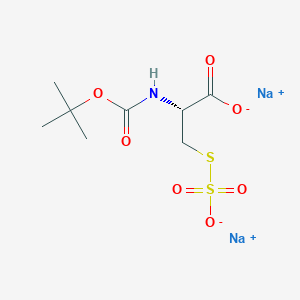
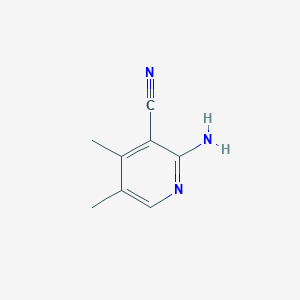
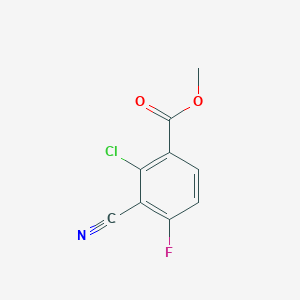
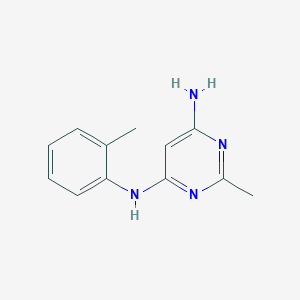


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
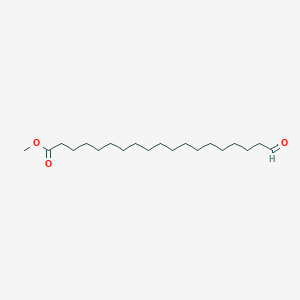
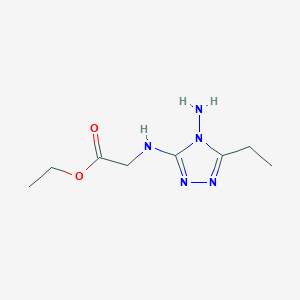
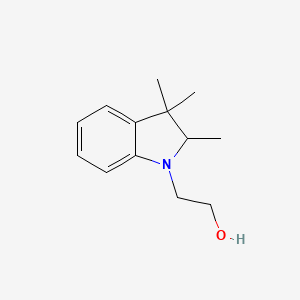
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
